molecular formula C29H23Br2N3O3S B11785019 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide

Cat. No.: B11785019
M. Wt: 653.4 g/mol
InChI Key: XBAJGSDHFJQNFQ-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a cyano group, dimethoxyphenyl group, p-tolyl group, and dibromophenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such complex compounds usually involve optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its potential therapeutic properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways. Detailed studies are required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with various functional groups. Examples include:

  • 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dichlorophenyl)acetamide
  • 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2,4-dibromophenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages.

Properties

Molecular Formula

C29H23Br2N3O3S

Molecular Weight

653.4 g/mol

IUPAC Name

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2,4-dibromophenyl)acetamide

InChI

InChI=1S/C29H23Br2N3O3S/c1-17-4-6-18(7-5-17)25-14-21(19-8-11-26(36-2)27(12-19)37-3)22(15-32)29(34-25)38-16-28(35)33-24-10-9-20(30)13-23(24)31/h4-14H,16H2,1-3H3,(H,33,35)

InChI Key

XBAJGSDHFJQNFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=C(C=C3)OC)OC)C#N)SCC(=O)NC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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